
(R)-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups In this case, the phosphorus atom is bonded to three phenyl groups and one (3-hydroxy-2-methylpropyl) group The bromide ion serves as the counterion to balance the positive charge on the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with ®-3-bromo-2-methylpropan-1-ol. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) can be used to replace the bromide ion.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the corresponding chloride or iodide salts.
Wissenschaftliche Forschungsanwendungen
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used as a probe to study cellular processes involving phosphonium salts.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes. The positively charged phosphonium group allows the compound to easily cross lipid bilayers, making it an effective carrier for delivering drugs or other molecules into cells. Once inside the cell, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylphosphonium chloride
- Triphenylphosphonium iodide
- ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium chloride
- ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium iodide
Uniqueness
®-(3-Hydroxy-2-methylpropyl)triphenylphosphoniumbromide is unique due to the presence of the (3-hydroxy-2-methylpropyl) group, which imparts specific chemical and biological properties. This group allows the compound to participate in unique chemical reactions and enhances its ability to interact with biological membranes, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C22H24BrOP |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
[(2R)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m1./s1 |
InChI-Schlüssel |
KLRCNKUKJUSLOA-FSRHSHDFSA-M |
Isomerische SMILES |
C[C@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Kanonische SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



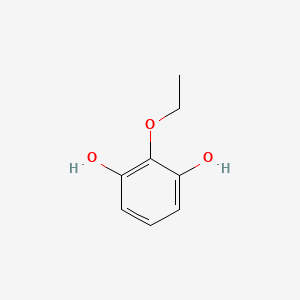
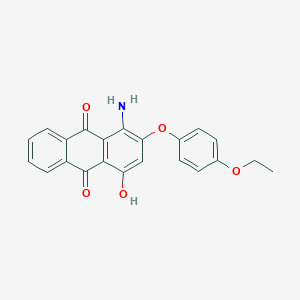

![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
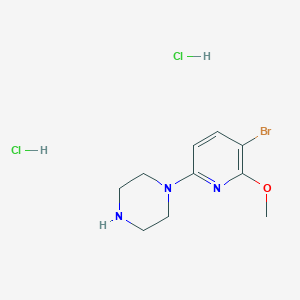
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
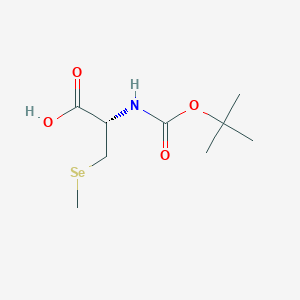

![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
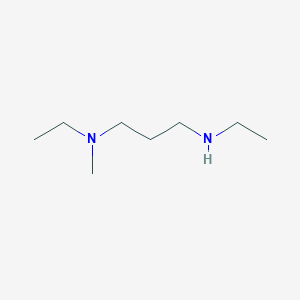

![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
